molecular formula C19H18N2O6S B11631541 5-[5-(Benzenesulfonylamino-methyl)-furan-2-ylmethylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester

5-[5-(Benzenesulfonylamino-methyl)-furan-2-ylmethylene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester

Cat. No.: B11631541
M. Wt: 402.4 g/mol
InChI Key: JPDWRHMWMXWVOI-MHWRWJLKSA-N
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Description

METHYL (5E)-5-{[5-(BENZENESULFONAMIDOMETHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that features a combination of furan, pyrrole, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (5E)-5-{[5-(BENZENESULFONAMIDOMETHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the benzenesulfonamide group:

    Formation of the pyrrole ring: The pyrrole ring can be synthesized through condensation reactions involving suitable precursors.

    Final coupling: The furan, benzenesulfonamide, and pyrrole intermediates are coupled together under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL (5E)-5-{[5-(BENZENESULFONAMIDOMETHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and solvents.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, METHYL (5E)-5-{[5-(BENZENESULFONAMIDOMETHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE might be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of METHYL (5E)-5-{[5-(BENZENESULFONAMIDOMETHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other furan, pyrrole, and benzenesulfonamide derivatives. Examples include:

  • Furan-2-carboxylic acid derivatives
  • Pyrrole-3-carboxylic acid derivatives
  • Benzenesulfonamide derivatives

Uniqueness

What sets METHYL (5E)-5-{[5-(BENZENESULFONAMIDOMETHYL)FURAN-2-YL]METHYLIDENE}-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE apart is its unique combination of these functional groups, which might confer specific chemical reactivity and biological activity not seen in other compounds.

Properties

Molecular Formula

C19H18N2O6S

Molecular Weight

402.4 g/mol

IUPAC Name

methyl (5E)-5-[[5-(benzenesulfonamidomethyl)furan-2-yl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C19H18N2O6S/c1-12-17(19(23)26-2)18(22)16(21-12)10-13-8-9-14(27-13)11-20-28(24,25)15-6-4-3-5-7-15/h3-10,20,22H,11H2,1-2H3/b16-10+

InChI Key

JPDWRHMWMXWVOI-MHWRWJLKSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC=C(O2)CNS(=O)(=O)C3=CC=CC=C3)/C(=C1C(=O)OC)O

Canonical SMILES

CC1=NC(=CC2=CC=C(O2)CNS(=O)(=O)C3=CC=CC=C3)C(=C1C(=O)OC)O

Origin of Product

United States

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